molecular formula C6H5BrN2O2 B13670729 3-Bromo-5-methylpyrazine-2-carboxylic acid

3-Bromo-5-methylpyrazine-2-carboxylic acid

Cat. No.: B13670729
M. Wt: 217.02 g/mol
InChI Key: CCORCLHFTRAQNY-UHFFFAOYSA-N
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Description

3-Bromo-5-methylpyrazine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methylpyrazine-2-carboxylic acid typically involves the bromination of 5-methylpyrazine-2-carboxylic acid. One common method includes the following steps:

    Starting Material: 5-Methylpyrazine-2-carboxylic acid.

    Bromination: The compound undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methylpyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

    Substitution Products: Various substituted pyrazines depending on the nucleophile used.

    Oxidation Products: Carboxylate salts or other oxidized derivatives.

    Reduction Products: Alcohols or other reduced derivatives.

    Coupling Products: Biaryl compounds or other coupled products.

Scientific Research Applications

3-Bromo-5-methylpyrazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The exact mechanism of action of 3-Bromo-5-methylpyrazine-2-carboxylic acid depends on its specific application. In general, its biological activity can be attributed to its ability to interact with molecular targets such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

    5-Methylpyrazine-2-carboxylic acid: Lacks the bromine atom, making it less reactive in substitution reactions.

    3-Methylpyrazine-2-carboxylic acid: Similar structure but with a methyl group instead of a bromine atom, leading to different reactivity and applications.

    2-Bromo-5-methylpyrazine: Similar brominated pyrazine but without the carboxylic acid group, affecting its solubility and reactivity.

Uniqueness: 3-Bromo-5-methylpyrazine-2-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

IUPAC Name

3-bromo-5-methylpyrazine-2-carboxylic acid

InChI

InChI=1S/C6H5BrN2O2/c1-3-2-8-4(6(10)11)5(7)9-3/h2H,1H3,(H,10,11)

InChI Key

CCORCLHFTRAQNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)Br)C(=O)O

Origin of Product

United States

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